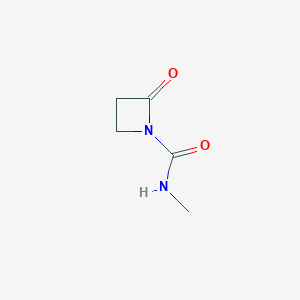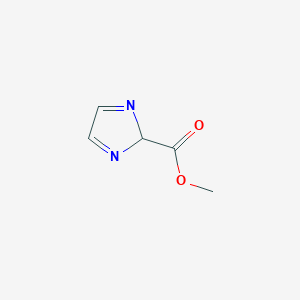![molecular formula C7H11NO B11924903 Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]](/img/structure/B11924903.png)
Spiro[cyclopropane-1,6-[7]oxa[2]azabicyclo[2.2.1]heptane]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclopropane-1,6-7oxa2azabicyclo[2.2.1]heptane] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method includes the reaction of a cyclopropane derivative with a bicyclic precursor under specific conditions that promote the formation of the spiro linkage. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for Spiro[cyclopropane-1,6-7oxa2azabicyclo[2.2.1]heptane] are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[cyclopropane-1,6-7oxa2azabicyclo[2.2.1]heptane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen or oxygen atoms within the structure.
Substitution: The compound can participate in substitution reactions where one of the atoms or groups in the spirocyclic structure is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Spiro[cyclopropane-1,6-7oxa2azabicyclo[2.2.1]heptane] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structure.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of new materials and polymers with unique properties.
Wirkmechanismus
The mechanism by which Spiro[cyclopropane-1,6-7oxa2azabicyclo[2.2.1]heptane] exerts its effects involves interactions with molecular targets such as enzymes or receptors. The spirocyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic functions, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spirocyclic structure but differ in the attached rings and functional groups.
Spiro[cyclopropane-1,9’-fluorene]: Another spirocyclic compound with a different bicyclic system attached to the cyclopropane ring.
Uniqueness
Spiro[cyclopropane-1,6-7oxa2azabicyclo[2.2.1]heptane] is unique due to the presence of both oxygen and nitrogen atoms within its spirocyclic framework. This combination of heteroatoms and the specific ring structure provides distinct chemical and biological properties that are not commonly found in other spirocyclic compounds.
Eigenschaften
Molekularformel |
C7H11NO |
|---|---|
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
spiro[7-oxa-2-azabicyclo[2.2.1]heptane-6,1'-cyclopropane] |
InChI |
InChI=1S/C7H11NO/c1-2-7(1)3-5-4-8-6(7)9-5/h5-6,8H,1-4H2 |
InChI-Schlüssel |
IMDVOHGFZKJWAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CC3CNC2O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[(2R)-azetidin-2-yl]methyl}dimethylamine](/img/structure/B11924833.png)


![6H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11924856.png)
![N-Methyl-1H-pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B11924863.png)





![1,2-Diazaspiro[4.4]nona-1,3-diene](/img/structure/B11924898.png)

